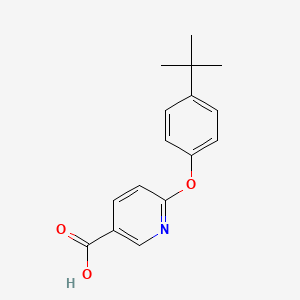

6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-16(2,3)12-5-7-13(8-6-12)20-14-9-4-11(10-17-14)15(18)19/h4-10H,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDJDBDZWDCYLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid typically involves the following steps:

Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with an appropriate halogenating agent to form the tert-butylphenoxy intermediate.

Coupling with pyridine derivative: The tert-butylphenoxy intermediate is then coupled with a pyridine derivative, such as 3-bromopyridine, under suitable conditions to form the desired product.

The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The tert-butylphenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or aldehydes .

Scientific Research Applications

6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Mechanism of Action

The mechanism of action of 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target proteins, while the tert-butylphenoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues of Pyridine-3-carboxylic Acid Derivatives

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Lipophilicity: The tert-butylphenoxy group increases LogP compared to smaller substituents (e.g., ethylphenyl or methylpyridinyl), suggesting enhanced lipid membrane penetration but reduced aqueous solubility .

- Acidity: The electron-withdrawing phenoxy group in the target compound lowers the pKa of the carboxylic acid (estimated ~2.8) compared to nicotinic acid (pKa 4.85), favoring deprotonation under physiological conditions .

Biological Activity

6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 271.31 g/mol. Its structure includes a pyridine ring substituted with a carboxylic acid group at the 3-position and a 4-tert-butylphenoxy group at the 6-position. This arrangement contributes to its biological activity, particularly in inhibiting protein-protein interactions.

Research indicates that this compound functions primarily as an inhibitor of protein-protein interactions , specifically targeting the assembly of the NOTCH transcription complex. This complex plays a crucial role in various cellular processes, including differentiation and proliferation, making this compound a candidate for cancer research and treatments for diseases linked to NOTCH signaling pathways.

Key Mechanisms:

- Inhibition of NOTCH signaling : The compound disrupts the assembly of the NOTCH transcription complex, which is essential for cellular communication and development.

- Potential Anti-cancer Activity : By interfering with NOTCH signaling, it may inhibit tumor growth and progression in cancers where this pathway is dysregulated.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Protein-Protein Interaction Inhibition | Disrupts NOTCH transcription complex assembly, impacting cell differentiation and proliferation. |

| Potential Anti-cancer Effects | May inhibit growth in various cancer cell lines by targeting aberrant signaling pathways. |

Case Studies and Research Findings

- Inhibition of Cancer Cell Proliferation :

- Mechanistic Studies :

- Binding Affinity Studies :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-[4-(Tert-butyl)phenoxy]nicotinic acid | Different substituent positioning on pyridine ring | |

| 6-(4-Methylphenoxy)pyridine-3-carboxylic acid | Methyl group instead of tert-butyl | |

| 5-(4-Tert-butylphenoxy)pyridine-2-carboxylic acid | Different carboxylic position |

These comparisons highlight how variations in substituents can affect biological activity and potential therapeutic applications.

Q & A

Q. What are the standard synthetic routes for 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with substituted pyridine or phenol derivatives. A common approach includes:

- Step 1: Condensation of 4-tert-butylphenol with a pyridine precursor (e.g., 3-pyridinecarboxylic acid derivatives) using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Step 2: Cyclization under acidic or basic conditions, often catalyzed by palladium or copper-based systems to form the pyridine-phenoxy linkage .

- Optimization: Key parameters include solvent choice (DMF or toluene for polarity control), temperature (80–120°C), and catalyst loading (0.5–2 mol%). Purity is enhanced via column chromatography or recrystallization from ethanol/water mixtures.

Q. How can researchers characterize the purity and structure of this compound?

- Analytical Methods:

- NMR Spectroscopy: H and C NMR to confirm substituent positions (e.g., tert-butyl group at 4-position on phenoxy ring) .

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

- Crystallography: Single-crystal X-ray diffraction for absolute configuration verification if crystalline forms are obtained.

Q. What are the recommended storage conditions to ensure compound stability?

- Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent oxidation and photodegradation.

- Avoid exposure to strong acids/bases (risk of ester hydrolysis) and moisture (risk of deliquescence) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Experimental Design:

- Use standardized assays (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity) across multiple cell lines.

- Validate target engagement via enzymatic inhibition studies (e.g., kinase assays) to confirm mechanism .

- Data Analysis:

Q. What strategies are effective for modifying the tert-butylphenoxy group to enhance pharmacological properties?

- Methodology:

- Bioisosteric Replacement: Substitute tert-butyl with trifluoromethyl or cyclopropyl groups to improve metabolic stability.

- Functionalization: Introduce electron-withdrawing groups (e.g., nitro, cyano) to the phenoxy ring via Suzuki-Miyaura coupling .

- Evaluation: Assess solubility (logP via shake-flask method), plasma protein binding (ultrafiltration), and in vitro metabolic stability (microsomal assays).

Q. How can computational modeling guide the design of derivatives targeting specific enzymes?

- Approach:

- Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., PIM1 kinase) to predict binding modes.

- Use DFT (density functional theory) to calculate electrostatic potentials and optimize H-bonding interactions with active sites.

- Validation: Compare predicted binding affinities with experimental IC50 values from enzymatic assays .

Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?

- Issue: Low yield during cyclization.

- Solution: Screen alternative catalysts (e.g., Pd(OAc)₂ vs. CuI) and solvents (DMF vs. THF) to improve reaction efficiency .

- Issue: Impurity from unreacted phenol.

- Solution: Use scavenger resins (e.g., polymer-bound isocyanate) or aqueous washes (5% NaHCO₃) to remove residual starting materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.